BenchChemオンラインストアへようこそ!

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(tert-butyl)urea

JNK3 inhibitor structure-activity relationship pyrazole-urea scaffold

This analogue features an ethyl spacer between the pyrazole and tert-butyl urea—a connectivity not explored in published JNK3 SAR. Use as a structurally matched negative control in target engagement assays (CETSA/NanoBRET) alongside compound 17, or as a fragment-growth starting point due to its low MW (292.40) and CNS MPO-favorable properties (XLogP3 1.7, TPSA 67.9 Ų). Purchase for broad kinase selectivity profiling to assess class-level p38α-sparing retention. Confirm brain penetration de novo.

Molecular Formula C14H20N4OS
Molecular Weight 292.4
CAS No. 2034494-79-4
Cat. No. B2548369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(tert-butyl)urea
CAS2034494-79-4
Molecular FormulaC14H20N4OS
Molecular Weight292.4
Structural Identifiers
SMILESCC(C)(C)NC(=O)NCC(C1=CSC=C1)N2C=CC=N2
InChIInChI=1S/C14H20N4OS/c1-14(2,3)17-13(19)15-9-12(11-5-8-20-10-11)18-7-4-6-16-18/h4-8,10,12H,9H2,1-3H3,(H2,15,17,19)
InChIKeyZAQIZRNGRPFMHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview of 1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(tert-butyl)urea (CAS 2034494-79-4) for Kinase Inhibitor Research


1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(tert-butyl)urea (CAS 2034494-79-4) is a synthetic small molecule belonging to the thiophenyl-pyrazolourea chemotype, a scaffold established for developing isoform-selective c-Jun N-terminal kinase 3 (JNK3) inhibitors [1]. The compound features a tert-butyl urea motif linked via an ethyl spacer to a pyrazole-thiophene core (C14H20N4OS, MW 292.40 g/mol, XLogP3-AA 1.7) [2]. This chemotype has yielded potent, orally bioavailable, and brain-penetrant JNK3 inhibitors with demonstrated relevance to Alzheimer's disease and other neurodegenerative conditions [1].

Why Generic Pyrazole-Urea Analogs Cannot Substitute for 1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(tert-butyl)urea (CAS 2034494-79-4) in CNS JNK3 Programs


The thiophenyl-pyrazolourea class exhibits extreme sensitivity to structural modifications at both the urea substituent and the heterocyclic core. In the foundational SAR study by Feng et al., replacing the oxetane amide of compound 17 with a simple alkyl urea (compound 8) reduced JNK3 inhibitory potency, while insertion of a methylene spacer between the heterocycle and amine (compounds 19–24) consistently deteriorated JNK3 inhibition and isoform selectivity [1]. The target compound's unique ethyl linker between the pyrazole and tert-butyl urea represents a distinct connectivity pattern not explored in the published SAR series, and its thiophen-3-yl (rather than 2,5-disubstituted thiophene) attachment introduces different vectors into the JNK3 hydrophobic pocket-I [1]. These structural variations preclude assumption of equivalent potency, selectivity, or DMPK properties, making direct experimental comparison with characterized analogs essential for target engagement studies [1].

Quantitative Differentiation Evidence for 1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(tert-butyl)urea (CAS 2034494-79-4) Against Comparator Analogs


Structural Connectivity Divergence from Optimized JNK3 Lead Compound 17

The target compound possesses an ethyl linker between the pyrazole C1-position and the urea nitrogen, whereas the optimized JNK3 inhibitor compound 17 (Feng et al., 2021) features a direct pyrazole-to-urea connection without an intervening alkyl spacer. In the published SAR, insertion of a methylene group between the heterocyclic ring and the amine moiety (compounds 19–24) universally deteriorated JNK3 inhibitory activity compared to their direct-attachment analogues (e.g., 19 vs 14, 21 vs 12, 22 vs 16) [1]. Compound 17 achieves JNK3 IC50 = 35 nM with the oxetane amide directly attached [1]. The target compound's ethyl linker introduces two additional rotatable bonds (total rotatable bonds = 5 vs. compound 17's rotatable bonds) and alters the trajectory of the tert-butyl urea into the solvent-exposed region, potentially affecting both binding affinity and isoform selectivity [1][2].

JNK3 inhibitor structure-activity relationship pyrazole-urea scaffold kinase selectivity

Physicochemical Profile Positioning for CNS Drug Discovery Relative to Known Brain-Penetrant JNK3 Inhibitors

The target compound exhibits computed physicochemical properties (XLogP3-AA = 1.7, MW = 292.40 g/mol, HBD = 2, HBA = 3, TPSA = 67.9 Ų) that fall within favorable CNS drug-like space per the CNS MPO (Multiparameter Optimization) scoring system [1]. Compound 17, a validated brain-penetrant JNK3 inhibitor, achieved a brain-to-plasma concentration ratio of 1.13 (brain 1.08 μM vs. plasma 0.96 μM at 10 mg/kg po in mice) [2]. While the target compound's lower molecular weight (292.40 vs. compound 17's MW of ~417) and lower XLogP3 (1.7 vs. estimated ~2.5 for compound 17) suggest potentially improved passive permeability characteristics, these computed properties are not validated by experimental brain penetration data for this specific compound [1][2].

CNS drug discovery physicochemical properties brain penetration JNK3 inhibitor

Kinase Selectivity Context: Class-Level Advantage of Pyrazole-Urea Scaffold Against p38α Off-Target

Within the thiophenyl-pyrazolourea chemotype, all compounds tested in the Feng et al. SAR study demonstrated IC50 values >20 μM against the closely related mitogen-activated protein kinase p38α, indicating excellent scaffold-level selectivity [1]. This contrasts with many ATP-competitive kinase inhibitors that frequently show significant p38α cross-reactivity. Compound 17 demonstrated that this scaffold can achieve near-exclusive JNK3 inhibition in a panel of 374 wild-type kinases [1]. The tert-butyl urea motif in the target compound, being structurally distinct from the 2-chlorophenyl urea of compound 17, may confer different general kinase selectivity; however, the pyrazole-urea core has consistently delivered p38α sparing across multiple substitution patterns [1].

kinase selectivity p38α JNK3 pyrazole-urea inhibitor off-target profiling

Synthetic Tractability and Scaffold Versatility for Parallel SAR Exploration

The target compound (MW 292.40, C14H20N4OS) presents a synthetically more accessible scaffold than compound 17 (C18H16ClN5O3S) due to the absence of the 2-chlorophenyl urea moiety and the oxetane amide, both of which require multi-step synthetic sequences [1][2]. The synthesis of all analogs 3–28 in the Feng et al. study followed similar multi-step procedures with characterization by ¹H NMR and LC-MS [1]. The target compound's simpler structure—lacking halogen substituents and strained heterocycles—suggests fewer synthetic steps and potentially higher yields, enabling more efficient parallel library synthesis for SAR exploration [1].

synthetic accessibility structure-activity relationship chemical probe fragment-based drug discovery

Optimal Research and Procurement Application Scenarios for 1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(tert-butyl)urea (CAS 2034494-79-4)


Kinase Selectivity Panel Screening for JNK3 Chemical Probe Development

This compound is best deployed as a structurally distinct comparator in kinase selectivity panels alongside fully optimized leads such as compound 17. The ethyl linker and tert-butyl urea motif probe chemical space not covered by the published SAR series, enabling assessment of linker tolerance in the JNK3 ATP-binding pocket. Procurement for broad kinase profiling (e.g., 374-kinase panel) can reveal whether the scaffold retains the class-level p38α-sparing property reported for all tested thiophenyl-pyrazolourea analogs [1].

CNS Drug Discovery Fragment-to-Lead Optimization Programs

With computed CNS MPO-favorable properties (XLogP3-AA 1.7, MW 292.40, TPSA 67.9 Ų) that compare favorably to the brain-penetrant compound 17 (brain/plasma ratio 1.13 in mice), the target compound serves as a low-MW starting point for fragment growth or scaffold hopping campaigns targeting neurodegenerative indications. However, de novo experimental determination of brain penetration (e.g., mouse brain/plasma ratio, MDCK-MDR1 permeability) is required, as class-level DMPK data cannot be directly extrapolated to this structurally divergent analog [1][2].

Parallel SAR Library Synthesis for JNK3 Isoform Selectivity Optimization

The simpler synthetic architecture (no halogen, no strained oxetane ring) makes this compound an attractive core scaffold for parallel amide/urea library synthesis. The ethyl linker provides a handle for introducing diverse urea substituents to systematically probe JNK3 vs. JNK1/JNK2 isoform selectivity, building on the class observation that amides with oxygen-containing heterocyclic rings demonstrated lower cytotoxicity than nitrogen-containing counterparts in the Feng et al. study [1].

Negative Control Compound for JNK3 Target Engagement Studies

Given the class-level SAR showing that methylene insertion between heterocycle and amine universally deteriorates JNK3 inhibition, this compound—with its two-atom ethyl spacer—may serve as a structurally matched negative control (weak or inactive JNK3 binder) in cellular target engagement assays such as CETSA or NanoBRET, provided its JNK3 IC50 is experimentally confirmed to be significantly higher than compound 17 (IC50 = 35 nM) [1].

Quote Request

Request a Quote for 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(tert-butyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.